Structural Uniqueness vs. Mono-Methoxy and Regioisomeric Analogs
The target compound contains a 3,4-dimethoxyphenylamino motif. The closest publicly known structural analogs include 6-benzyl-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (mono-methoxy) and the 2,4-dimethoxy regioisomer . In the broader class of kinase inhibitors, the presence, number, and position of methoxy groups on the aniline ring are critical determinants of binding affinity and selectivity [1]. The target compound's 3,4-dimethoxy configuration is a distinct pharmacophore, predicted to offer a unique hydrogen-bond acceptor pattern and electron density distribution compared to the 4-methoxy or 2,4-dimethoxy analogs, although direct comparative activity data are not publicly available.
| Evidence Dimension | Substitution pattern on the aniline ring |
|---|---|
| Target Compound Data | 3,4-dimethoxyphenylamino group |
| Comparator Or Baseline | 4-methoxyphenylamino (mono-methoxy); 2,4-dimethoxyphenylamino (regioisomer) |
| Quantified Difference | No quantitative activity data available for any compound in this specific series. |
| Conditions | Structure-based inference derived from the patent class description of kinase-modulating triazines [1]. |
Why This Matters
For procurement, this establishes the compound as a structurally distinct entity within its patent class; any analog is not a guaranteed functional equivalent, necessitating compound-specific validation.
- [1] NantBioScience, Inc. Benzyl substituted triazine derivatives and their therapeutical applications. United States Patent US9409903B2, issued August 9, 2016. View Source
